6-TET Dipivaloate: A Technical Guide for Molecular Biology Applications
6-TET Dipivaloate: A Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-TET dipivaloate (6-Carboxy-2',7',4,7-tetrachlorofluorescein-3',6'-dipivaloate) is an amino-conjugatable fluorescent probe designed for the labeling of biomolecules in molecular biology research. As a derivative of tetrachlorofluorescein, it offers a distinct spectral profile in the green-yellow region of the visible spectrum. The dipivaloate ester groups render the molecule non-fluorescent and cell-permeable. Upon intracellular cleavage by non-specific esterases, the highly fluorescent tetrachlorofluorescein is revealed. The presence of a carboxylic acid group at the 6-position allows for covalent conjugation to primary amines on biomolecules such as proteins and amine-modified oligonucleotides. This technical guide provides an in-depth overview of its properties, potential applications, and generalized experimental protocols.
Core Principles and Mechanism of Action
The utility of 6-TET dipivaloate as a fluorescent probe is based on a two-stage mechanism. Initially, the dipivaloate esters act as protecting groups, quenching the fluorescence of the tetrachlorofluorescein core and increasing its lipophilicity, which facilitates passage across cell membranes. Once inside a cell, endogenous esterase enzymes hydrolyze the dipivaloate groups. This hydrolysis restores the electronic structure of the fluorophore, resulting in a significant increase in fluorescence.
The second key feature is the carboxylic acid moiety, which can be activated to form a reactive ester (e.g., an N-hydroxysuccinimide [NHS] ester). This activated ester readily reacts with primary amines on target biomolecules, forming a stable amide bond. This allows for the permanent labeling of proteins, amine-modified DNA or RNA, and other amine-containing molecules of interest.
Data Presentation: Spectroscopic Properties
Quantitative data for the active fluorophore, tetrachlorofluorescein (TET), are summarized below. It is important to note that the exact spectral properties can be influenced by the local environment, including pH and the nature of the conjugated molecule.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~521 nm | [1][2] |
| Emission Maximum (λem) | ~536-542 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~65,500 cm⁻¹M⁻¹ at 509 nm (for 3,4,5,6-tetrachlorofluorescein in PBS) | [3] |
| Quantum Yield (Φ) | ~0.65 (for 3,4,5,6-tetrachlorofluorescein in PBS) |
Experimental Protocols
Protocol 1: Intracellular Esterase Activity Assay
This protocol describes a general method for using 6-TET dipivaloate to assess intracellular esterase activity.
Materials:
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6-TET dipivaloate
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Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
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Cultured cells
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Fluorescence microscope or plate reader
Procedure:
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Preparation of Stock Solution: Prepare a 1-10 mM stock solution of 6-TET dipivaloate in anhydrous DMSO. Store protected from light at -20°C.
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Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and culture until they reach the desired confluency.
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Preparation of Loading Solution: Dilute the 6-TET dipivaloate stock solution in warm PBS or serum-free culture medium to a final concentration of 1-10 µM.
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Cell Loading: Remove the culture medium from the cells and wash with warm PBS. Add the loading solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
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Washing: Remove the loading solution and wash the cells two to three times with warm PBS to remove any extracellular probe.
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Imaging/Measurement: Add fresh PBS or culture medium to the cells. Observe the intracellular fluorescence using a fluorescence microscope with appropriate filters for TET (e.g., excitation ~520 nm, emission ~540 nm). Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.
Workflow for intracellular esterase activity assay.
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol outlines the steps for conjugating 6-TET dipivaloate to an amine-modified oligonucleotide. This requires prior activation of the carboxylic acid group of the dye.
Materials:
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6-TET dipivaloate
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous N,N-Dimethylformamide (DMF)
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Amine-modified oligonucleotide
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0.1 M Sodium tetraborate buffer, pH 8.5
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Ethanol
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Deionized water
Procedure:
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Activation of 6-TET dipivaloate:
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Dissolve 6-TET dipivaloate, DCC (or EDC), and NHS in a molar ratio of 1:1.1:1.1 in anhydrous DMF.
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Stir the reaction mixture at room temperature for 1-2 hours, protected from light, to form the NHS ester.
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Oligonucleotide Conjugation:
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Dissolve the amine-modified oligonucleotide in 0.1 M sodium tetraborate buffer, pH 8.5.
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Add the activated 6-TET-NHS ester solution to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a starting point of 10:1 to 20:1 is recommended.
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
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Purification of Labeled Oligonucleotide:
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Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and incubating at -20°C for at least 1 hour.
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Centrifuge to pellet the oligonucleotide, and wash the pellet with 70% ethanol.
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Dry the pellet and resuspend in deionized water or a suitable buffer.
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Further purification can be achieved using HPLC or gel electrophoresis.
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Workflow for labeling amine-modified oligonucleotides.
Signaling Pathways and Logical Relationships
The primary utility of 6-TET dipivaloate is as a reporter molecule. When conjugated to a biomolecule, it can be used to track the localization and dynamics of that molecule within a biological system. For example, if conjugated to a specific protein involved in a signaling pathway, it could be used to visualize the translocation of that protein upon pathway activation.
Visualization of protein translocation in a signaling pathway.
Conclusion
6-TET dipivaloate is a versatile fluorescent probe with potential applications in cell biology for measuring intracellular esterase activity and for labeling amine-containing biomolecules. Its mechanism of action, involving esterase-mediated activation and amine-reactive conjugation, makes it a useful tool for researchers. While specific examples of its application are not widespread in the literature, the principles of its use are well-established, and the protocols provided here serve as a guide for its implementation in the laboratory. As with any fluorescent probe, optimization of labeling conditions and experimental parameters is crucial for achieving reliable and reproducible results.
